Benzo[b]naphtho[1,2-d]furan, 5-bromo-
Description
Benzo[b]naphtho[1,2-d]furan is a polycyclic aromatic heterocycle composed of fused benzene and naphthalene rings bridged by an oxygen atom in the furan moiety. The 5-bromo derivative introduces a bromine substituent at the C5 position, altering its electronic and steric properties. Key characteristics include:
Properties
Molecular Formula |
C16H9BrO |
|---|---|
Molecular Weight |
297.14 g/mol |
IUPAC Name |
5-bromonaphtho[2,1-b][1]benzofuran |
InChI |
InChI=1S/C16H9BrO/c17-13-9-15-16(11-6-2-1-5-10(11)13)12-7-3-4-8-14(12)18-15/h1-9H |
InChI Key |
BCHKGTACONSUPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C4=CC=CC=C4O3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]naphtho[1,2-d]furan, 5-bromo- typically involves the bromination of benzo[b]naphtho[1,2-d]furan. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions in a solvent like carbon tetrachloride (CCl4) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the use of bromine and radical initiators.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]naphtho[1,2-d]furan, 5-bromo- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Photochemical Reactions: It can participate in photochemical reactions to form novel derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
Benzo[b]naphtho[1,2-d]furan, 5-bromo- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Benzo[b]naphtho[1,2-d]furan, 5-bromo- involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, influencing the reactivity of the compound. The furan ring can undergo photochemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
Brominated Derivatives of Benzo[b]naphtho[1,2-d]furan
Bromination position significantly impacts reactivity and applications. Selected examples from and :
Key Findings :
Heteroatom-Substituted Analogs
Replacing oxygen with sulfur or altering ring saturation modifies chemical behavior:
Key Findings :
Natural and Functionalized Derivatives
Natural products and functionalized derivatives highlight bioactivity and structural diversity:
Key Findings :
- Electron-withdrawing groups (e.g., Br, Cl) enhance bioactivity by increasing electrophilicity .
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